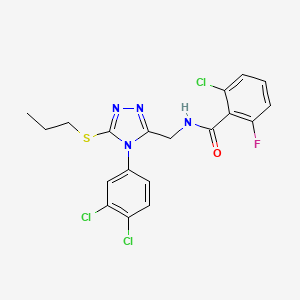

2-chloro-N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

Description

2-Chloro-N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a triazole-based compound featuring a 1,2,4-triazol-3-yl core substituted with a 3,4-dichlorophenyl group at the 4-position and a propylthio (-S-propyl) moiety at the 5-position. The benzamide group (2-chloro-6-fluorobenzamide) is linked via a methylene bridge to the triazole ring.

Properties

IUPAC Name |

2-chloro-N-[[4-(3,4-dichlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl3FN4OS/c1-2-8-29-19-26-25-16(27(19)11-6-7-12(20)14(22)9-11)10-24-18(28)17-13(21)4-3-5-15(17)23/h3-7,9H,2,8,10H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHGNDZMBVHBMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl3FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dichlorophenyl and propylsulfanyl groups. The final steps involve the chlorination and fluorination of the benzamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents and triazole ring may enable it to bind to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the 1,2,4-Triazole Family

The compound shares structural homology with several triazole derivatives reported in (International Journal of Molecular Sciences, 2014). Key analogues and their distinguishing features are summarized below:

Key Observations:

- The 6-fluorobenzamide substituent introduces polarity, which may balance solubility .

- Thioether Chain Length : The propylthio group (C3) in the target compound is shorter than 5m’s butylthio (C4). Shorter chains may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

- Benzamide vs. Pyridine : Unlike 5m and 5q, which feature pyridine rings, the target compound’s benzamide group could confer hydrogen-bonding capabilities via the amide carbonyl, enhancing target affinity .

Functional Analogues in Agrochemical Contexts

(Pesticide Chemicals Glossary) highlights benzamide derivatives like diflubenzuron and fluazuron, which inhibit chitin synthesis in insects.

| Compound | Core Structure | Key Substituents | Application |

|---|---|---|---|

| Diflubenzuron | Benzamide | 2,6-difluoro, (4-chlorophenyl)urea | Insect growth regulator |

| Fluazuron | Benzamide | 3-chloro-5-(trifluoromethyl)pyridinyloxy | Acaricide |

| Target Compound | Benzamide-linked triazole | 2-chloro-6-fluoro, 3,4-dichlorophenyl, propylthio | Hypothesized insecticidal activity |

Key Differences:

Biological Activity

The compound 2-chloro-N-((4-(3,4-dichlorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity. The presence of a triazole ring , chlorine atoms , and a fluorobenzamide moiety are notable features that may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Antidiabetic Activity : Similar compounds have shown significant inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion. For instance, derivatives with specific substitutions demonstrated varying degrees of inhibitory potential, suggesting that structural modifications can enhance activity against this target .

- Anticancer Potential : The compound's analogs have been tested for cytotoxicity against cancer cell lines. Research indicates that modifications in the phenyl ring and the presence of electron-withdrawing groups can enhance the anticancer activity through improved binding interactions with target proteins .

- Mechanism of Action : The mechanism often involves interactions with specific amino acid residues within target proteins. For example, hydrophobic interactions and hydrogen bonding play crucial roles in the binding affinity of these compounds to their targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups (e.g., chlorine) on the phenyl ring generally increases potency by enhancing hydrophobic interactions with target proteins.

- Ring Modifications : Variations in the triazole and benzamide structures have been shown to affect both inhibitory potential and selectivity toward specific enzymes or receptors.

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 | High α-glucosidase inhibition |

| 5m | 2-CH3-3-NO2 | Varied | Moderate inhibition |

| 5p | 2-CH3-4-NO2 | Varied | Lower inhibition |

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibition of cancer cell proliferation in various models, including A549 lung adenocarcinoma cells .

- In Vivo Efficacy : Animal studies have shown promising results regarding the antidiabetic effects of related compounds when administered at specific dosages, indicating potential for therapeutic applications in diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.